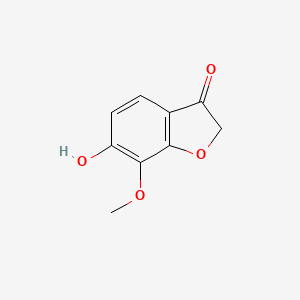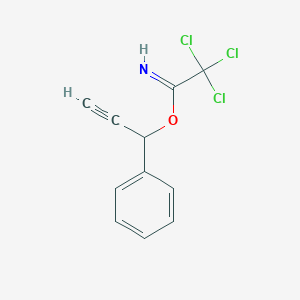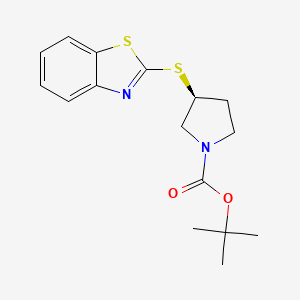![molecular formula C10H14O3 B13979370 7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate CAS No. 125566-99-6](/img/structure/B13979370.png)
7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a 7-oxabicyclo[4.1.0]heptane ring system. This compound is used in various industrial applications, particularly in the production of polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 7-oxabicyclo[4.1.0]hept-3-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
科学的研究の応用
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The unique 7-oxabicyclo[4.1.0]heptane ring system may also interact with specific enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo[4.1.0]heptyl methyl ester
- Bis[(3,4-epoxycyclohexyl)methyl] adipate
- 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester is unique due to its specific ester linkage and the presence of the 7-oxabicyclo[4.1.0]heptane ring system. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the production of high-performance polymers and resins.
特性
CAS番号 |
125566-99-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
7-oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O3/c1-6(2)10(11)12-7-3-4-8-9(5-7)13-8/h7-9H,1,3-5H2,2H3 |
InChIキー |
GDUZPNKSJOOIDA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1CCC2C(C1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)












![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
